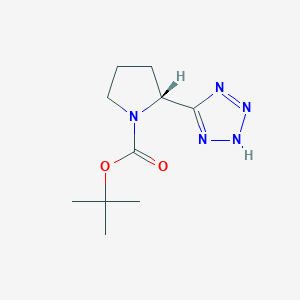

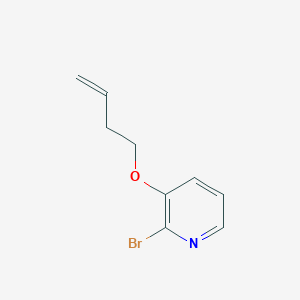

2-Bromo-3-(but-3-en-1-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

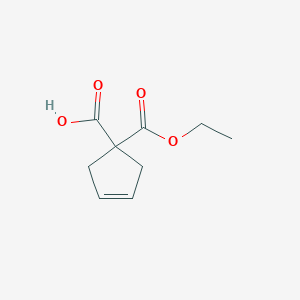

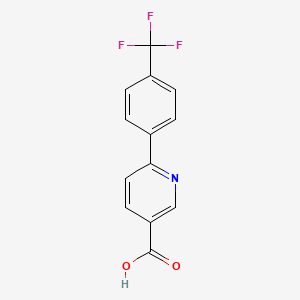

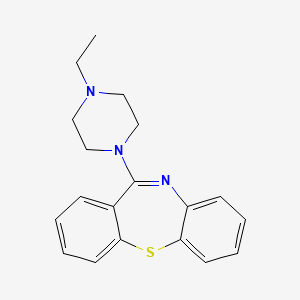

2-Bromo-3-(but-3-en-1-yloxy)pyridine, also known as 2-Bromo-3-butenyloxy-pyridine, is an organic compound which belongs to the family of pyridines. It is a colorless liquid with a pungent odor and is soluble in water. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Bromo-3-butenyloxy-pyridine is also used as a reagent in organic synthesis and as a catalyst in a variety of reactions.

Applications De Recherche Scientifique

Heteroaryl Ethers Synthesis

Bardhan et al. (2009) described the oxidative palladium-catalyzed cross-coupling of pyrimidines with arylboronic acids, highlighting a method for preparing heteroaryl ethers. This process uses bromo substitution as a handle for further elaborations, such as Suzuki coupling, to attach varied aryl groups, showcasing the utility of bromo-substituted pyridines in complex organic synthesis processes (Bardhan et al., 2009).

Proton Transfer Studies

Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealing three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. This study indicates the role of bromo-substituted pyridines in understanding the dynamics of proton transfer in molecular systems (Vetokhina et al., 2012).

Acidic Properties of Doped Silica

Connell and Dumesic (1987) used pyridine adsorption to study the acidic properties of silica doped with various cations, including the role of bromo-substituted pyridines in generating Lewis acid sites. This research provides insights into the generation of Brønsted and Lewis acid sites on silica surfaces, which is crucial for understanding catalytic behaviors and the development of catalysts (Connell & Dumesic, 1987).

Synthesis and Mechanisms in Organic Chemistry

Heasley et al. (2002) explored the reactions of acetylenic ketones with bromine chloride and iodine monochloride, demonstrating the synthesis pathways and mechanisms involved when using bromo-substituted compounds. This study sheds light on the complexities of organic reactions involving bromo-substituted pyridines and their derivatives (Heasley et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-3-but-3-enoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h2,4-6H,1,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZNUNBUHLLDHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=C(N=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621568 |

Source

|

| Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405174-45-0 |

Source

|

| Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)